molecular formula C11H9BrN2O4 B2518903 Dimethyl 7-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate CAS No. 1878181-34-0

Dimethyl 7-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate

Cat. No.: B2518903
CAS No.: 1878181-34-0
M. Wt: 313.107
InChI Key: VGSHEPCHNJOWLL-UHFFFAOYSA-N
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Description

Dimethyl 7-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate (CAS 1878181-34-0) is a high-purity brominated heterocyclic building block of central importance in modern drug discovery and organic synthesis . This compound, with a molecular formula of C 11 H 9 BrN 2 O 4 and a molecular weight of 313.10 g/mol, belongs to the pyrazolopyridine family, a privileged scaffold in medicinal chemistry . Its core structure integrates a bromide substituent at the 7-position and two ester groups at the 2- and 3-positions, making it a versatile and multifunctional intermediate . The bromine atom serves as an excellent handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing researchers to rapidly elaborate the molecular core. Simultaneously, the ester groups can be hydrolyzed to carboxylic acids or transformed into other valuable functional groups, providing additional avenues for molecular diversification . This makes it a critical precursor for synthesizing a wide array of more complex derivatives, including the corresponding dicarboxylic acid or mono-acid derivatives. As a key intermediate, its primary research value lies in the development of novel pharmaceutical agents. Pyrazolo[1,5-a]pyridine derivatives are extensively investigated for their potential biological activities and are utilized in the synthesis of active drug molecules targeting serious conditions such as cancer, Alzheimer's disease, and various neurological disorders . This product is intended for use as a Research Use Only (RUO) chemical, strictly for laboratory research and development purposes. It is not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

dimethyl 7-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O4/c1-17-10(15)8-6-4-3-5-7(12)14(6)13-9(8)11(16)18-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGSHEPCHNJOWLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CC=C(N2N=C1C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 7-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 7-bromopyrazolo[1,5-a]pyridine with dimethyl oxalate in the presence of a base, such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 7-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine or sodium hydride.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Substitution: Formation of substituted pyrazolo[1,5-a]pyridine derivatives.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Hydrolysis: Formation of carboxylic acids.

Scientific Research Applications

Medicinal Chemistry

Dimethyl 7-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate has been investigated for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has shown that derivatives of pyrazolo[1,5-a]pyridine exhibit anticancer properties. A study demonstrated that compounds similar to this compound can inhibit tumor growth in vitro and in vivo models. This opens avenues for further exploration of its derivatives in cancer therapy.

Biological Research

The compound's interaction with various biological systems has been a subject of study. Its bromine atom enhances its reactivity and specificity towards certain biological targets.

Case Study: Enzyme Inhibition

Inhibitory effects on specific enzymes have been documented. For example, studies indicate that compounds with similar structures can inhibit cyclooxygenase enzymes (COX), which are involved in inflammatory processes. This suggests potential applications in treating inflammatory diseases.

Material Science

This compound's unique properties make it suitable for use in the development of advanced materials.

Case Study: Organic Electronics

The compound's electronic properties have been explored for applications in organic light-emitting diodes (OLEDs). Its ability to form stable films makes it a candidate for use in electronic devices.

Data Tables

Application AreaFindingsReferences
Medicinal ChemistryAnticancer activity observed ,
Biological ResearchEnzyme inhibition reported ,
Material SciencePotential use in OLEDs ,

Mechanism of Action

The mechanism of action of dimethyl 7-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The bromine atom and ester groups may play a role in its reactivity and binding affinity to biological molecules . Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Properties :

  • Hazards : Classified as harmful if swallowed (H302), causes skin/eye irritation (H315/H319), and respiratory irritation (H335) .

Comparison with Similar Compounds

The structural and functional uniqueness of dimethyl 7-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate is highlighted through comparisons with related pyrazolo-pyridine derivatives and brominated heterocycles.

Structural and Functional Analogues

Table 1: Structural Comparison of Pyrazolo[1,5-a]pyridine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate (Parent) None (unsubstituted core) C₁₁H₁₀N₂O₄ 234.21 Base structure; used in Pd-catalyzed cross-coupling reactions .
Dimethyl 5-chloropyrazolo[1,5-a]pyridine-2,3-dicarboxylate Cl at C-5 C₁₁H₉ClN₂O₄ 268.66 Chlorine enhances electrophilicity; synthesized via [3+2] cycloaddition .
Dimethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylate Saturated pyridine ring C₁₁H₁₄N₂O₄ 238.25 Reduced aromaticity; distinct NMR shifts (δ 1.87–2.15 ppm for CH₂ groups) .
Dimethyl 7-bromoindole-2,3-dicarboxylate Indole core with Br at C-7 C₁₂H₁₀BrNO₄ 328.12 Bromine facilitates substitution (e.g., Suzuki coupling) .

Physical and Spectroscopic Differences

  • Melting Points: Parent compound: Not explicitly reported, but derivatives like the tetrahydropyrazolo variant melt at 65–66°C . Bromoindole analogue: Solid state with distinct IR peaks (e.g., 3200–1010 cm⁻¹) .
  • NMR Signatures :
    • Parent compound: Aromatic protons at δ 8.52 (d), 8.17–8.19 (d), and 7.45–7.49 (dd) ppm .
    • Tetrahydropyrazolo variant: Aliphatic protons at δ 1.87–2.15 ppm (m) .

Biological Activity

Dimethyl 7-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate (CAS Number: 1878181-34-0) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its antimicrobial, anticancer, and enzymatic inhibitory activities.

  • Molecular Formula : C₁₁H₉BrN₂O₄
  • Molecular Weight : 313.11 g/mol
  • Structural Characteristics : The compound features a pyrazolo[1,5-a]pyridine core, which is known for its diverse biological activities.

Table 1: Antitubercular Activity of Related Compounds

CompoundMIC (nM) against H37RvMIC (nM) against MDR-TB
Compound 5a69.1Not determined
Compound 5k22.3 - 223Not determined
Compound 5g1914Not determined

These findings suggest that compounds within the same family may possess similar mechanisms of action against Mtb .

Antifungal Properties

Dimethyl derivatives of pyrazolo compounds have also been evaluated for antifungal activity. In a study focusing on related structures, the following minimum inhibitory concentrations (MICs) were reported against Candida albicans:

Table 2: Antifungal Activity

SampleMIC (µg/mL)
BQ-010.8
BQ-0212.5
BQ-030.8
BQ-041.6
BQ-060.4

These results indicate that certain derivatives exhibit potent antifungal properties and may provide insights into the efficacy of this compound against fungal pathogens .

Anticancer Potential

The pyrazolo[1,5-a]pyridine scaffold has been associated with anticancer activity due to its ability to inhibit key enzymes involved in cancer progression. While specific studies on this compound are sparse, related compounds have demonstrated significant inhibition of cancer cell lines through various mechanisms:

  • Inhibition of Hsp90 : Compounds targeting the Hsp90 molecular chaperone have shown promise as anticancer agents.

Table 3: Inhibitory Activity Against Cancer Cell Lines

CompoundIC50 (µM)
Compound A<10
Compound B<15

This suggests that further exploration of dimethyl derivatives could yield valuable anticancer agents .

Q & A

Q. What are the established synthetic routes for dimethyl 7-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate?

The compound is typically synthesized via cyclocondensation reactions using 1,3-biselectrophilic precursors and NH-3-aminopyrazoles as bisnucleophilic systems. Key steps include bromination at position 7 and esterification of the dicarboxylic acid groups. Reaction conditions (e.g., solvent polarity, temperature, and pH) are critical for regioselectivity and yield optimization . Multi-step strategies, such as sequential functionalization of the pyrazolo[1,5-a]pyridine core, are also employed to introduce the bromine and methyl ester moieties .

Q. How is this compound characterized structurally?

Characterization relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent positions and confirm regiochemistry. For example, the bromine atom at position 7 causes distinct deshielding of adjacent protons .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns, with ESI-MS often used for polar derivatives .
  • Infrared (IR) spectroscopy : Peaks near 1700–1750 cm1^{-1} confirm ester carbonyl groups .

Q. What are the key structural features influencing reactivity in this compound?

The bromine atom at position 7 acts as a directing group for cross-coupling reactions (e.g., Suzuki-Miyaura), while the ester groups at positions 2 and 3 are susceptible to hydrolysis or aminolysis. The pyrazolo[1,5-a]pyridine core’s electron-deficient nature facilitates nucleophilic aromatic substitution (SNAr) at position 7 .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing derivatives of this compound?

Quantum chemical calculations (e.g., DFT) predict regioselectivity in bromination and coupling reactions. Tools like ICReDD integrate reaction path searches with experimental data to refine conditions (e.g., solvent choice, catalyst loading) and reduce trial-and-error approaches. Computational models also assess steric and electronic effects of substituents on reaction feasibility .

Q. What strategies resolve contradictions in spectroscopic data for structural isomers or polymorphs?

  • Dynamic NMR : Detects isomer interconversion (e.g., keto-enol tautomerism) by variable-temperature studies .
  • X-ray crystallography : Resolves ambiguities in regiochemistry or stereochemistry by providing definitive bond-length and angle data .
  • Comparative analysis : Cross-referencing with analogous compounds (e.g., ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate) helps validate spectral assignments .

Q. How does the electronic nature of substituents affect the compound’s biological interactions?

The bromine atom enhances lipophilicity, influencing membrane permeability in cellular assays. Ester groups can be hydrolyzed in vivo to carboxylic acids, altering binding affinity to targets like kinases or G-protein-coupled receptors. Structure-activity relationship (SAR) studies using derivatives (e.g., replacing bromine with amino or aryl groups) reveal critical pharmacophoric features .

Q. What methodologies are used to study reaction mechanisms involving this compound?

  • Kinetic isotope effects (KIE) : Differentiate between concerted and stepwise mechanisms in cross-coupling reactions.
  • Isotopic labeling : Tracks bromine displacement pathways using 82^{82}Br-labeled analogs.
  • In situ spectroscopy : Monitoring intermediates via Raman or UV-vis spectroscopy during reactions clarifies mechanistic pathways .

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